3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula and a molecular weight of 272.18 g/mol. It is classified under the category of organic compounds, specifically as a benzoic acid derivative. The compound features a trifluoromethyl group and a tetrazole ring, which contribute to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals. The compound is identified by the CAS number 1292238-13-1 .
The synthesis of 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid can be achieved through several methods. A common approach involves the coupling of 3-bromo-5-trifluoromethylbenzoic acid with 5-methyl-1H-tetrazole. This reaction typically requires a suitable coupling agent and conditions that promote nucleophilic substitution. Technical details include:
The reaction pathway generally involves the formation of an intermediate followed by cyclization to yield the final product .
The molecular structure of 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid features a benzoic acid backbone with two significant functional groups:
3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are often influenced by the presence of the tetrazole ring and the trifluoromethyl group, which can stabilize intermediates or influence reaction pathways .
Further studies are necessary to elucidate specific mechanisms related to pharmacodynamics and pharmacokinetics .
Relevant data on melting point and boiling point are not extensively documented but are critical for practical applications .
3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid has potential applications in various scientific fields:
Research into its biological effects and industrial applications is ongoing, highlighting its versatility as a chemical compound .
The strategic incorporation of tetrazole rings and trifluoromethyl groups represents a cornerstone of modern drug design, synergistically enhancing pharmacological profiles. The tetrazole moiety (C₁N₄H) serves as a high-performance bioisostere for carboxylic acids, maintaining comparable acidity (pKa ~4.5) while significantly improving metabolic stability and membrane permeability. As evidenced in angiotensin II receptor blockers like losartan, tetrazoles enhance receptor binding affinity through dipole interactions and hydrogen bonding, without susceptibility to esterase-mediated degradation [1] [6]. Crucially, 5-substituted 1H-tetrazoles exhibit ~10-fold higher lipophilicity (logD₇.₄) than carboxylates, facilitating passive cellular uptake—a property exploited in anti-leukemic agents like N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, which achieves IC₅₀ = 56.4 nM against K-562 cells [2].
The trifluoromethyl group (-CF₃) exerts orthogonal effects: its strong electron-withdrawing nature (σI = 0.43, σR = 0.09) enhances aromatic ring electrophilicity, while the fluorine shield impedes oxidative metabolism. This moiety elevates lipophilicity (π = 0.88) and improves blood-brain barrier penetration, as observed in CNS-active drugs. Combined with tetrazole, -CF₃ forms a "dual pharmacophore" that optimizes target engagement—exemplified by 3-(trifluoromethyl)phenyl-tetrazolamine derivatives showing potent anti-HIV and cytotoxic activity (IC₅₀ = 1.2–8.7 µM against HepG2) [1].
Table 1: Comparative Physicochemical Properties of Bioisosteres
Bioisostere | pKa | logD₇.₄ | Membrane Permeability (logPₐₚₚ) |
---|---|---|---|
Carboxylic Acid | 4.64 | -0.49 | -5.79 |
Tetrazole | 4.76 | -1.65* | -5.30* |
Hydroxamic Acid | 8.18 | 0.71 | -5.30 |
Experimental data for R-phenyl derivatives [6] |
Benzoic acid derivatives have evolved from metabolic intermediates to targeted therapeutics through strategic ring functionalization. Early derivatives like 4-aminobenzoic acid served as folate precursors, but modern analogues exploit the carboxylate’s dual roles:
The integration of benzoic acid with nitrogen heterocycles yields hybrid scaffolds with enhanced target specificity. For instance, 4-(3-methyl-5-oxopyrazol-1-yl)benzoic acid demonstrates kinase inhibition through H-bonding via carbonyl and carboxylate groups [7]. Crucially, meta-substitution patterns—as in 3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl benzoates—optimize steric compatibility with hydrophobic enzyme subsites, yielding anti-MRSA agents with MIC = 0.78 µg/mL [5]. This evolution reflects a broader trend: ~22% of FDA-approved small molecules contain benzoic acid-derived pharmacophores, frequently conjugated with azoles or fluorinated aromatics [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: